
2,8-Dimethylnona-1,3,7-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dimethylnona-1,3,7-triene is an organic compound with the molecular formula C11H18. It is a type of alkatriene, characterized by having three double bonds in its structure. This compound is known for its role in various biological and chemical processes, particularly in plant defense mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,8-Dimethylnona-1,3,7-triene can be synthesized through several methods. One common approach involves the esterification of nonane-based alcohols with methyl or vinyl reagents, followed by dehydration and distillation to obtain the target product . Another method includes the use of farnesyl diphosphate as a precursor, which undergoes enzymatic conversion to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using readily available raw materials. The process may include catalytic reactions and purification steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,8-Dimethylnona-1,3,7-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: It can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or osmium tetroxide for oxidation, and reducing agents like hydrogen gas with a palladium catalyst for reduction. Substitution reactions may involve halogens or other electrophilic reagents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or alcohols, while reduction typically produces saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2,8-Dimethylnona-1,3,7-triene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,8-Dimethylnona-1,3,7-triene involves its role as a signaling molecule in plants. It is produced in response to herbivore attack and helps attract natural predators of the herbivores, thereby protecting the plant . The molecular targets and pathways involved include the activation of specific enzymes and the release of volatile organic compounds that serve as chemical signals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dimethyl-2,6,8-nonatriene
- 4,8-Dimethyl-1,3,7-nonatriene (Z)-isomer
Uniqueness
2,8-Dimethylnona-1,3,7-triene is unique due to its specific structure and the positions of its double bonds, which confer distinct chemical and biological properties. Its ability to act as a signaling molecule in plant defense mechanisms sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
764650-59-1 |
|---|---|
Molekularformel |
C11H18 |
Molekulargewicht |
150.26 g/mol |
IUPAC-Name |
2,8-dimethylnona-1,3,7-triene |
InChI |
InChI=1S/C11H18/c1-10(2)8-6-5-7-9-11(3)4/h6,8-9H,1,5,7H2,2-4H3 |
InChI-Schlüssel |
MHIFKJMNCRZIBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC=CC(=C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine](/img/structure/B14206595.png)
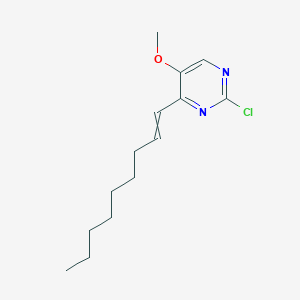
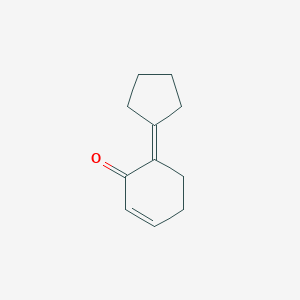
![4-Ethoxy-6-(6-methoxypyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14206621.png)
![1-[5-(Benzyloxy)pentane-1-sulfonyl]-4-methylbenzene](/img/structure/B14206634.png)
![4-[Bis(4-chlorophenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B14206648.png)
![3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14206662.png)
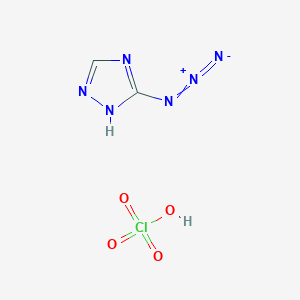
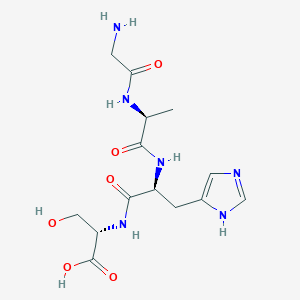
![2-[1-(4-Methylanilino)propylidene]naphthalen-1(2H)-one](/img/structure/B14206686.png)
![2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol](/img/structure/B14206693.png)
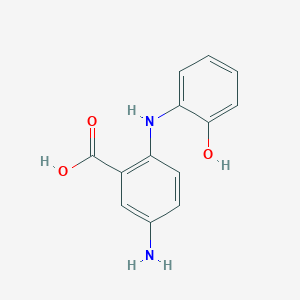
![2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan](/img/structure/B14206700.png)
![N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine](/img/structure/B14206705.png)
